N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a synthetic small molecule characterized by a benzodioxin scaffold linked via a sulfanyl acetamide group to a 3-(4-methylphenyl)-4-oxoquinazolin-2-yl moiety. Its molecular formula is C₂₅H₂₁N₃O₅S (molecular weight: 475.52 g/mol), with a SMILES notation of COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 . The benzodioxin group (1,4-benzodioxin) contributes to its planar aromatic structure, while the quinazolinone core introduces hydrogen-bonding capabilities via the carbonyl group.
Collision cross-section (CCS) predictions for its adducts range from 209.9 Ų ([M+H]⁺) to 226.1 Ų ([M+Na]⁺), indicating a moderately bulky molecular structure .
Properties
CAS No. |
436135-34-1 |
|---|---|
Molecular Formula |
C25H21N3O4S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H21N3O4S/c1-16-6-9-18(10-7-16)28-24(30)19-4-2-3-5-20(19)27-25(28)33-15-23(29)26-17-8-11-21-22(14-17)32-13-12-31-21/h2-11,14H,12-13,15H2,1H3,(H,26,29) |
InChI Key |
WHUVIQVWTVJPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin and quinazolinyl intermediates, which are then coupled through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include halogenated precursors, amines, and thiols under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might also include purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Trends :
- Lipophilicity : Methyl > Ethoxy > Methoxy. The 4-methyl group maximizes hydrophobicity, favoring passive diffusion across biological membranes.
Heterocyclic Core Variations
Replacing the quinazolinone ring with other heterocycles significantly impacts bioactivity and physicochemical behavior:
Key Trends :
- Quinazolinone vs. Triazole: Quinazolinone’s carbonyl group supports stronger hydrogen bonding, while triazoles offer metabolic stability .
- Thienopyrimidinone: The sulfur atom and fused rings may improve redox activity or metal chelation .
Sulfanyl Acetamide Linker Modifications
The sulfanyl acetamide bridge (‑S‑CH₂‑CO‑NH‑) is conserved in most analogs, but substituents on the adjacent aromatic rings modulate activity:
| Compound | R₁ (Benzodioxin) | R₂ (Heterocycle) | Biological Activity (Reported) | Reference |
|---|---|---|---|---|
| Target Compound | H | 4-methylphenyl | Unknown (structural studies only) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | 4-chlorophenyl | 3,5-dimethylphenyl | Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus) | |
| 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide | 4-sulfamoylphenyl | 4-methylphenyl | High yield (94%); IR ν(C≡N) = 2214 cm⁻¹ |
Key Trends :
- Antimicrobial Activity : Sulfonamide derivatives (e.g., from ) exhibit stronger antimicrobial effects than sulfanyl acetamides, likely due to enhanced target (e.g., dihydropteroate synthase) inhibition.
- Synthetic Accessibility: Cyanoacetamide coupling (as in ) offers high yields (>90%), but the target compound’s synthesis may require more complex steps due to the quinazolinone ring .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on various studies.
Synthesis and Characterization
The compound can be synthesized through multi-step organic reactions involving the benzodioxin and quinazolinyl moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to the benzodioxin structure. For instance, derivatives of 1,4-benzodioxane have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In one study, certain synthesized compounds displayed comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin and chloramphenicol .
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | High |
| Compound B | Escherichia coli | Moderate |
| Compound C | Bacillus subtilis | High |
Antidiabetic Potential
Recent investigations into benzodioxol derivatives have also highlighted their potential as antidiabetic agents. For example, specific derivatives demonstrated potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies revealed IC50 values ranging from 0.68 to 0.85 µM for selected compounds, indicating strong enzyme inhibition with minimal cytotoxic effects on normal cell lines .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives containing a benzodioxane ring system for their antibacterial and antifungal activities. The results indicated that some compounds outperformed traditional antibiotics in inhibiting bacterial growth .
- Antidiabetic Activity : Another study focused on the antidiabetic properties of benzodioxol carboxamide derivatives. These compounds were tested in vivo using a streptozotocin-induced diabetic mouse model, showing significant reductions in blood glucose levels alongside α-amylase inhibition .
Q & A
Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?
- Methodological Answer :
- DFT calculations : Predict redox potentials (for sulfanyl group stability) and pKa values (for protonation states in biological systems) .
- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models .
- QSPR models : Relate logP values to solubility profiles for formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
